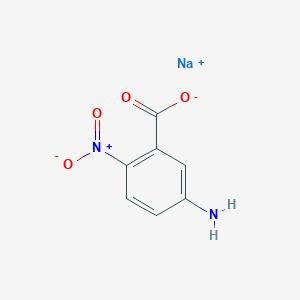

Sodium 5-amino-2-nitrobenzoate

CAS No.:

Cat. No.: VC13579565

Molecular Formula: C7H5N2NaO4

Molecular Weight: 204.12 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H5N2NaO4 |

|---|---|

| Molecular Weight | 204.12 g/mol |

| IUPAC Name | sodium;5-amino-2-nitrobenzoate |

| Standard InChI | InChI=1S/C7H6N2O4.Na/c8-4-1-2-6(9(12)13)5(3-4)7(10)11;/h1-3H,8H2,(H,10,11);/q;+1/p-1 |

| Standard InChI Key | VEVFYAJANVJKSY-UHFFFAOYSA-M |

| SMILES | C1=CC(=C(C=C1N)C(=O)[O-])[N+](=O)[O-].[Na+] |

| Canonical SMILES | C1=CC(=C(C=C1N)C(=O)[O-])[N+](=O)[O-].[Na+] |

Introduction

Chemical Identity and Structural Characteristics

Sodium 5-amino-2-nitrobenzoate is an aromatic sodium salt featuring a nitro group at the 2-position and an amino group at the 5-position of the benzene ring. Its structure is planar, with intramolecular hydrogen bonding between the amino and nitro groups, as evidenced by crystallographic studies of related compounds . The sodium ion coordinates with the carboxylate group, enhancing solubility in aqueous media compared to the parent acid .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 204.12 g/mol | |

| Purity (Commercial) | ≥98% | |

| Moisture Content | ≤0.5% | |

| Solubility | Highly soluble in water |

Synthesis and Manufacturing

Synthetic Routes

The synthesis of sodium 5-amino-2-nitrobenzoate typically involves two stages: (1) preparation of 5-amino-2-nitrobenzoic acid and (2) neutralization with a sodium base.

Preparation of 5-Amino-2-Nitrobenzoic Acid

A patented method (CN117623958A) outlines a five-step process starting from substituted benzaldehyde derivatives :

-

Acylation: Reaction with acetyl chloride in tetrahydrofuran (THF) yields an intermediate acylated compound.

-

Nitration: Treatment with a Lewis acid (e.g., SnCl) and dichloromethyl methyl ether introduces the nitro group.

-

Oxidation: Hydrogen peroxide and sulfuric acid oxidize the intermediate to a nitrobenzoic acid derivative.

-

Hydrolysis: Alkaline conditions (e.g., potassium carbonate) cleave protective groups.

-

Purification: Recrystallization from hexane/ethyl acetate mixtures yields the pure acid .

Neutralization to Sodium Salt

The acid is dissolved in water and neutralized with sodium hydroxide () or sodium carbonate () at room temperature. The resulting solution is lyophilized to obtain the sodium salt .

Key Reaction:

Industrial-Scale Considerations

Large-scale production employs catalytic carriers like sodium chloride to improve heat transfer and reduce energy consumption . Process optimization ensures yields exceeding 85%, with HPLC purity ≥99% .

Biochemical Applications

Gamma-Glutamyltransferase (GGT) Assays

Sodium 5-amino-2-nitrobenzoate is a critical substrate in clinical diagnostics for measuring GGT activity, a biomarker for liver and biliary diseases . The enzymatic reaction proceeds as follows:

The liberated 5-amino-2-nitrobenzoate is quantified spectrophotometrically at 405 nm ( at 37°C) . Automated analyzers use this assay with a calibration factor of 1158 U/L per absorbance unit .

Limitations and Interferences

-

High Activity Samples: Absorbance changes () >0.515 require dilution to avoid signal saturation .

-

Temperature Sensitivity: Strict control at 37°C is essential for accurate kinetics .

Analytical Characterization

Spectroscopic Methods

-

UV-Vis Spectroscopy: Peak absorbance at 405 nm confirms chromophore integrity .

-

NMR: (DMSO-) displays signals at δ 7.8 (aromatic H), 6.8 (NH), and 6.5 ppm (aromatic H) .

Industrial and Research Relevance

Pharmaceutical Intermediates

The compound serves as a precursor in synthesizing anti-inflammatory agents (e.g., mesalazine analogues) . Its nitro group facilitates further functionalization via reduction to amines or nucleophilic substitution .

Dye Manufacturing

Reactive diazo dyes derived from sodium 5-amino-2-nitrobenzoate exhibit high color fastness, leveraging the amino group for covalent bonding to textiles .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume